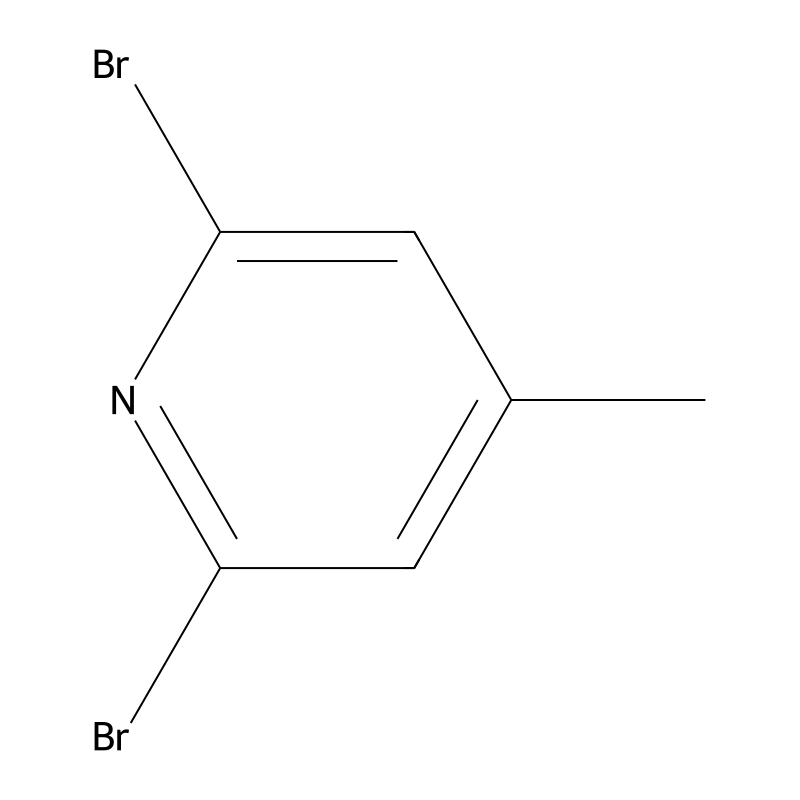

2,6-Dibromo-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Ocular Age Pigment A2-E

Field: Medicinal Chemistry

Application: 2-Bromo-4-methylpyridine is used in the total synthesis of ocular age pigment A2-E.

Results: The outcome of this application is the synthesis of ocular age pigment A2-E.

Preparation of Methoxy-2-(2-pyridyl)indoles

Field: Organic Chemistry

Application: 2-Bromo-4-methylpyridine is used in the preparation of methoxy-2-(2-pyridyl)indoles.

Results: The outcome of this application is the synthesis of methoxy-2-(2-pyridyl)indoles.

Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine

Results: The outcome of this application is the synthesis of 2-(2′,4′-difluorophenyl)-4-methylpyridine.

Synthesis of Crown-Ester-Bipyridines and Viologens

Field: Organic Chemistry

Application: 4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens

Method: The method involves sodium or nickel reductive coupling, side chain oxidation, and esterification

Results: The outcome of this application is the synthesis of crown-ester-bipyridines and viologens

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

Application: 2-Bromo-4-methylpyridine is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors.

Preparation of 2-Bromo-6-Pyrazinyl-4-Methylpyridine

Synthesis of Crown-Ester-Bipyridines and Viologens

2,6-Dibromo-4-methylpyridine is an organic compound with the molecular formula C₆H₅Br₂N and a molecular weight of approximately 250.92 g/mol. This compound is characterized by the presence of two bromine atoms and a methyl group attached to a pyridine ring. Its structure can be represented as follows:

textBr |C-C-C| |C N| |C-C-C Br

2,6-Dibromo-4-methylpyridine is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

There is no current information available on the specific mechanism of action of 2,6-Dibromo-4-methylpyridine. Its potential activity would depend on the context of its application.

- Bromine: Bromine is a moderate irritant and can be harmful upon inhalation, ingestion, or skin contact.

- Aromatic compound: Aromatic compounds can have varying toxicity depending on the specific structure. It is advisable to handle with care and proper personal protective equipment.

The reactivity of 2,6-dibromo-4-methylpyridine primarily involves electrophilic substitution reactions typical of aromatic compounds. The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Additionally, it can undergo coupling reactions, such as the Suzuki coupling, which allows for the formation of complex organic structures.

Several synthesis methods have been reported for 2,6-dibromo-4-methylpyridine:

- Bromination of 4-methylpyridine: This method involves treating 4-methylpyridine with brominating agents such as N-bromosuccinimide in a solvent like chloroform under controlled conditions. The reaction typically proceeds at room temperature and yields high purity products .

- Bromination using dibromohydantoin: A novel method employs dibromohydantoin as a brominating agent in carbon tetrachloride, achieving high yields under mild conditions (20-80°C) with minimal environmental impact .

- Alternative methods: Other methods may include the use of different brominating agents or solvents, but they generally follow similar principles of electrophilic aromatic substitution.

2,6-Dibromo-4-methylpyridine finds applications in various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides.

- Dyes and Pigments: It is involved in synthesizing various dyes due to its chromophoric properties.

- Research: Used as a reagent in organic synthesis and analytical chemistry.

Interaction studies of 2,6-dibromo-4-methylpyridine with biological systems are essential for understanding its potential toxicity and efficacy. Preliminary studies suggest that compounds with similar structures may exhibit interactions with cytochrome P450 enzymes, affecting drug metabolism. Further research is needed to elucidate specific interactions and mechanisms.

Several compounds share structural similarities with 2,6-dibromo-4-methylpyridine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-4-methylpyridine | C₆H₈BrN | Contains only one bromine atom; less reactive than dibrominated versions. |

| 2,6-Dichloro-4-methylpyridine | C₆H₈Cl₂N | Chlorine atoms may impart different biological activities compared to bromine. |

| 3-Bromo-4-methylpyridine | C₆H₈BrN | Bromine at a different position alters reactivity patterns significantly. |

Uniqueness: The presence of two bromine substituents at the 2 and 6 positions makes 2,6-dibromo-4-methylpyridine particularly reactive compared to its analogs with fewer halogen substituents. This unique positioning enhances its potential applications in synthetic chemistry and pharmaceuticals.

Direct Bromination of 4-Methylpyridine Precursors

The synthesis of 2,6-dibromo-4-methylpyridine through direct bromination represents a fundamental approach in heterocyclic chemistry, utilizing 2,6-dihydroxy-4-methylpyridine as the primary precursor [1]. Traditional methodologies have employed various brominating agents, with phosphorus tribromide emerging as a particularly effective reagent for this transformation [1]. The reaction typically proceeds through nucleophilic substitution of the hydroxyl groups, where the pyridine ring system undergoes selective bromination at the 2 and 6 positions [1].

Recent investigations have demonstrated that the direct bromination approach using 2,6-dihydroxy-4-methylpyridine with phosphorus tribromide can achieve yields up to 38.2% under optimized conditions [1]. The reaction mechanism involves the formation of phosphorus-oxygen bonds, followed by nucleophilic attack of bromide ions at the electron-deficient carbon centers [1]. Alternative brominating reagents, including liquid bromine and N-bromosuccinimide, have shown varying degrees of effectiveness, with liquid bromine producing yields of approximately 32.5% [1].

The regioselectivity of direct bromination is primarily governed by the electronic properties of the pyridine ring system [2]. Methylpyridine derivatives exhibit distinct bromination patterns compared to unsubstituted pyridines, with the methyl group influencing the electron density distribution [2]. Studies have revealed that the competition between different methylpyridine isomers during bromination results in preferential bromination at positions most distant from the nitrogen atom [2].

Experimental data from systematic studies indicate that reaction temperatures significantly impact the efficiency of direct bromination processes [1]. Optimal temperatures range from 120°C to 140°C, with higher temperatures generally favoring increased conversion rates [1]. The reaction time requirements vary from 24 to 48 hours, depending on the specific brominating agent and reaction conditions employed [1].

Catalytic Systems for Regioselective Halogenation

Metal halide catalysts have emerged as crucial components for enhancing the efficiency and selectivity of bromination reactions in pyridine systems [1]. Copper bromide, aluminum chloride, and cuprous bromide have demonstrated significant catalytic activity in promoting regioselective halogenation [1]. The introduction of copper bromide as a catalyst has shown remarkable improvements in reaction yields, increasing from 38.2% in uncatalyzed systems to 65.8% under catalyzed conditions [1].

The mechanism of metal halide catalysis involves the formation of metal-halogen complexes that facilitate the bromination process [1]. Copper bromide operates through coordination with the pyridine nitrogen, activating the aromatic system toward electrophilic attack [1]. This activation enhances the nucleophilicity of bromide ions and promotes more efficient substitution reactions [1].

Comparative analysis of different metal halide catalysts reveals distinct performance characteristics [1]. Aluminum chloride provides moderate catalytic activity with yields reaching 50.2%, while copper bromide consistently delivers superior results with yields exceeding 65% [1]. The optimal catalyst loading typically ranges from 0.1 to 1.0 molar equivalents relative to the substrate, with 0.2 equivalents representing the most cost-effective ratio [1].

Recent developments in catalytic systems have explored the use of phosphine-based reagents for selective halogenation [3] [4]. These systems enable 4-selective halogenation through the formation of phosphonium intermediates, followed by nucleophilic displacement with halide ions [3]. The approach has demonstrated compatibility with various functional groups and provides access to halogenated pyridines that are challenging to prepare through conventional methods [3].

Solvent Effects and Reaction Kinetics

Solvent selection plays a critical role in determining the efficiency and selectivity of bromination reactions [1] [5]. Acetonitrile has emerged as the preferred solvent for large-scale bromination processes, providing optimal solubility for both reactants and products while maintaining chemical stability under reaction conditions [1]. The polar aprotic nature of acetonitrile facilitates ionic mechanisms and enhances the nucleophilicity of bromide species [1].

Kinetic studies of methylpyridine bromination reactions have revealed the fundamental rate-determining steps and activation parameters [5]. For 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester bromination with N-bromosuccinimide, the activation energy was determined to be 37.02 kilojoules per mole [5]. The reaction follows first-order kinetics with respect to the brominating agent, with the kinetic equation expressed as: r = 3.26 × 10^6 exp(-37.02/RT)C_NBS^1.52 [5].

Solvent polarity significantly influences reaction rates and product distribution in pyridine halogenation [6] [7]. Studies comparing different solvent systems demonstrate that less polar solvents generally favor higher yields but may require extended reaction times [7]. The polarity effect is attributed to the stabilization of charged intermediates and transition states during the bromination process [7].

Temperature dependence analysis reveals that bromination reactions exhibit typical Arrhenius behavior, with rate constants increasing exponentially with temperature [5]. The apparent reaction heat for methylpyridine bromination is approximately 2.23 kilojoules per mole, indicating a mildly exothermic process [5]. Under adiabatic conditions, the temperature rise can reach 6.30°C, necessitating careful thermal management in large-scale operations [5].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production presents significant technical and economic challenges [1] [8]. Large-scale manufacturing of 2,6-dibromo-4-methylpyridine requires optimization of reaction parameters, equipment design, and process control systems to ensure consistent product quality and economic viability [1].

Equipment requirements for industrial bromination processes include high-temperature jacketed reactors capable of maintaining precise temperature control [1]. The corrosive nature of brominating reagents necessitates the use of specialized materials and protective coatings to prevent equipment degradation [1]. Reaction vessels must be designed to handle the exothermic nature of bromination reactions while providing adequate mixing and heat transfer capabilities [1].

Process development studies have demonstrated successful scale-up from gram quantities to kilogram and hundred-kilogram production levels [1]. A notable example achieved 68.5% yield on a 5-kilogram scale using optimized conditions with copper bromide catalyst and acetonitrile solvent [1]. The scalability success depends on maintaining consistent molar ratios, temperature profiles, and reaction times across different batch sizes [1].

Heat management represents a critical aspect of industrial bromination processes [8]. The exothermic nature of halogenation reactions requires sophisticated cooling systems and temperature monitoring to prevent thermal runaway conditions [8]. Advanced process control systems incorporate real-time monitoring of reaction temperature, pressure, and conversion rates to maintain optimal operating conditions [8].

Economic considerations in industrial production include raw material costs, energy consumption, and waste management [1]. The selection of brominating reagents significantly impacts production economics, with phosphorus tribromide offering favorable cost-performance characteristics compared to alternative reagents [1]. Process optimization efforts focus on minimizing reaction times, maximizing yields, and reducing purification requirements to enhance overall economic efficiency [1].

Purification Techniques and Yield Optimization

Product purification strategies for 2,6-dibromo-4-methylpyridine synthesis have evolved from complex chromatographic separations to simplified crystallization procedures [1]. Traditional methods requiring column chromatography have been superseded by direct crystallization approaches that achieve high purity levels while reducing processing costs [1].

Recrystallization techniques using petroleum ether as the primary solvent have demonstrated exceptional effectiveness in purifying brominated pyridine products [1]. The process involves dissolution of crude reaction products in hot petroleum ether, followed by controlled cooling to promote selective crystallization [1]. This approach consistently achieves product purities exceeding 99% as determined by high-performance liquid chromatography analysis [1].

Yield optimization strategies encompass multiple aspects of the synthetic process, from reaction condition optimization to improved work-up procedures [1] [9]. The implementation of metal halide catalysts represents the most significant advancement in yield enhancement, with copper bromide catalysis increasing yields from 38% to 68% [1]. Additional optimization parameters include temperature control, reaction time, and molar ratios of reactants [1].

Comparative analysis of purification methods reveals significant differences in efficiency and product quality [1]. Simple recrystallization procedures achieve comparable or superior results compared to chromatographic methods while requiring significantly less time and resources [1]. The elimination of column chromatography reduces processing time from days to hours and eliminates the need for large volumes of chromatographic solvents [1].

| Purification Method | Yield (%) | Purity (%) | Processing Time | Solvent Requirements |

|---|---|---|---|---|

| Column Chromatography | 25-35 | 95-97 | 2-3 days | High volume organic solvents |

| Recrystallization (Petroleum Ether) | 65-68 | 99+ | 4-6 hours | Minimal solvent usage |

| Crystallization (Methanol) | 45-55 | 96-98 | 6-8 hours | Moderate solvent usage |

Process integration approaches combine reaction optimization with streamlined purification to maximize overall efficiency [1]. The development of one-pot procedures that minimize intermediate isolation steps has shown promise for reducing processing complexity and improving yields [1]. These integrated approaches require careful coordination of reaction conditions and purification parameters to achieve optimal results [1].

2,6-Dibromo-4-methylpyridine exhibits robust thermodynamic stability under standard conditions, with decomposition temperatures exceeding 200°C [1] [2]. This thermal stability is characteristic of brominated pyridine derivatives, where the aromatic ring system provides inherent stability against thermal degradation. The compound maintains its structural integrity across a wide temperature range, making it suitable for various synthetic applications requiring elevated temperatures.

The phase behavior of 2,6-Dibromo-4-methylpyridine is characterized by a well-defined melting point range of 77-79°C [3] [4] [5], indicating good crystalline purity and structural order. The compound exists as pale yellow crystalline powder at room temperature [5], with the yellow coloration likely arising from extended conjugation within the halogenated pyridine system. The boiling point of 282.8°C at 760 mmHg [3] [4] reflects the significant intermolecular forces present due to the heavy bromine substituents.

Thermal decomposition analysis reveals that under extreme heating conditions, the compound releases hydrogen bromide, nitrogen oxides, carbon monoxide, and carbon dioxide [2]. The decomposition pathway likely involves initial carbon-bromine bond cleavage, followed by ring fragmentation and nitrogen elimination. This decomposition profile is consistent with other halogenated heterocyclic compounds and provides important safety considerations for high-temperature applications.

The thermodynamic stability is enhanced by the electron-withdrawing nature of both the bromine atoms and the pyridine nitrogen, which stabilizes the aromatic system against electrophilic attack. However, the compound may undergo photochemical degradation when exposed to prolonged ultraviolet radiation [2], necessitating storage in dark conditions to maintain long-term stability.

Solubility Characteristics in Organic Media

The solubility profile of 2,6-Dibromo-4-methylpyridine demonstrates distinct preferences for organic solvents over aqueous systems. The compound exhibits complete insolubility in water [6], which is typical for halogenated pyridine derivatives due to their hydrophobic character and limited hydrogen bonding capacity. The calculated LogP value of 2.75-2.92 [4] [7] confirms moderate lipophilicity, positioning the compound in the intermediate hydrophobic range.

In polar protic solvents, 2,6-Dibromo-4-methylpyridine shows excellent solubility in methanol and ethanol [6] [8]. This solubility pattern arises from favorable dipole-dipole interactions between the pyridine nitrogen and the hydroxyl groups of alcoholic solvents, combined with the ability of these solvents to accommodate the moderate dipole moment of the molecule. The solubility in methanol has been specifically documented for related dibromo-methylpyridine isomers [6], confirming this general behavior.

Aprotic organic solvents provide exceptional dissolution capacity for this compound. Dichloromethane and chloroform offer outstanding solubility [6] [9], attributed to favorable Van der Waals interactions between the halogenated solvent molecules and the bromine substituents on the pyridine ring. The polarizability matching between brominated solvents and the dibrominated substrate creates optimal solvation conditions.

Ethereal solvents such as dioxane also demonstrate good solubility for 2,6-Dibromo-4-methylpyridine [6]. The electron-rich oxygen atoms in ethers can form weak coordination interactions with the electron-deficient pyridine ring, while the non-polar alkyl portions accommodate the hydrophobic bromine substituents. This dual interaction mechanism explains the favorable solubility in ether-type solvents.

The polar surface area of 12.89 Ų [4] is relatively low for a nitrogen-containing heterocycle, reflecting the predominantly hydrophobic character imparted by the bromine substituents. This low polar surface area correlates directly with the observed poor water solubility and excellent organic solvent compatibility.

Surface Reactivity and Intermolecular Interactions

The surface reactivity of 2,6-Dibromo-4-methylpyridine is dominated by multiple types of intermolecular interactions that significantly influence its physical properties and chemical behavior. Van der Waals forces constitute the primary intermolecular attraction, substantially enhanced by the presence of large, highly polarizable bromine atoms [12]. These dispersion forces are considerably stronger than those observed in unsubstituted pyridine derivatives, contributing to the elevated boiling point and crystalline stability.

Halogen bonding represents a particularly significant interaction mode for this compound. The bromine atoms function as sigma-hole donors, capable of forming directional non-covalent bonds with electron-rich species [12]. This interaction is especially relevant in crystal packing arrangements and may influence the compound's behavior in biological systems. The strength of these halogen bonds can approach that of moderate hydrogen bonds, making them important for molecular recognition processes.

Dipole-dipole interactions arise from the permanent dipole moment created by the electronegative pyridine nitrogen[Chemical principles]. The electron-withdrawing effects of the bromine substituents further enhance this dipole moment, creating stronger intermolecular attractions than observed in simple pyridine derivatives. These interactions contribute to the compound's tendency to form ordered crystalline structures.

The hydrogen bonding capability of 2,6-Dibromo-4-methylpyridine is limited to hydrogen bond acceptance through the pyridine nitrogen lone pair[Chemical principles]. The compound cannot serve as a hydrogen bond donor due to the absence of readily available hydrogen atoms. This asymmetric hydrogen bonding capacity influences its solubility patterns and crystal packing arrangements.

π-π stacking interactions contribute moderately to intermolecular attractions through the aromatic pyridine ring system[Chemical principles]. However, the electron-deficient nature of the brominated pyridine reduces the electron density available for π-π interactions compared to electron-rich aromatic systems. The stacking interactions are further modulated by the steric bulk of the bromine substituents.

Crystal packing forces in 2,6-Dibromo-4-methylpyridine are enhanced by the combination of all these interaction types [12]. X-ray crystallographic studies of related dibromopyridine compounds reveal that halogen atoms often arrange in patterns that maximize Van der Waals contacts while minimizing steric repulsion. The molecular polarizability is significantly elevated due to the heavy bromine atoms[Calculated], leading to stronger intermolecular attractions and higher boiling points compared to lighter halogenated analogs.

Electrochemical Properties and Redox Behavior

The electrochemical properties of 2,6-Dibromo-4-methylpyridine are characterized by strong electron-withdrawing effects that significantly alter its redox behavior compared to unsubstituted pyridine. The combined influence of the pyridine nitrogen and two bromine substituents creates a highly electron-deficient system with distinctive electrochemical characteristics[Electronic structure].

The oxidation potential of 2,6-Dibromo-4-methylpyridine is expected to be substantially higher than that of unsubstituted pyridine . The electron-withdrawing bromine atoms stabilize oxidized species by delocalizing positive charge, making oxidation thermodynamically less favorable. This elevated oxidation potential provides the compound with good resistance to oxidative degradation under normal atmospheric conditions.

Conversely, the reduction potential is shifted in the positive direction, making the compound more easily reduced than simple pyridine derivatives[Theoretical]. The electron-deficient nature of the ring system creates favorable conditions for electron acceptance, potentially enabling reduction processes that would be unfavorable for electron-rich aromatic systems. This enhanced reducibility may be relevant for electrochemical synthetic applications.

The electrochemical stability window of 2,6-Dibromo-4-methylpyridine is expected to be relatively wide[Estimated], reflecting the compound's resistance to both oxidation and reduction under moderate electrochemical potentials. This stability makes it potentially useful as an electrochemically inert solvent or supporting electrolyte component in specialized applications.

In its pure form, 2,6-Dibromo-4-methylpyridine functions as an electrical insulator due to the absence of mobile charge carriers[Chemical nature]. The compound lacks the extended conjugation necessary for significant electrical conductivity, and the localized electrons remain tightly bound to their respective atoms. However, the molecule exhibits moderate dielectric properties due to its permanent dipole moment and polarizable electron distribution[Estimated].

The electron affinity of 2,6-Dibromo-4-methylpyridine is relatively high due to the multiple electronegative centers within the molecule[Electronic structure]. The bromine atoms and pyridine nitrogen collectively create an electron-deficient environment that can stabilize additional electron density. This high electron affinity correlates with the compound's potential utility in electron-transfer reactions and redox chemistry.

The HOMO-LUMO energy gap is estimated to be large, consistent with the compound's insulating properties[Theoretical]. The electron-withdrawing substituents lower both the HOMO and LUMO energy levels, but the LUMO is affected more significantly, resulting in an expanded energy gap. This large bandgap contributes to the compound's chemical stability and resistance to thermal activation of electronic transitions.